3-(Benzyloxy)cyclobutanol
Overview
Description
“3-(Benzyloxy)cyclobutanol” is a chemical compound with the molecular formula C11H14O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)cyclobutanol” can be represented by the InChI code: 1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
. The molecular weight of this compound is 178.23 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)cyclobutanol” include a molecular weight of 178.23 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .
Scientific Research Applications
Stereoselective Reductions in Synthesis : The stereoselective reduction of carbonyls, which is crucial in the synthesis of natural products and medicinal chemistry, can be achieved with high selectivity using 3-substituted cyclobutanones. This process is highly selective for the formation of the cis alcohol variant, with factors such as reaction temperature, solvent, and type of reducing agent playing significant roles (Deraet et al., 2020).
Asymmetric Cross-Coupling Reactions : In another application, 3-(Benzyloxy)cyclobutanol derivatives can undergo a highly enantioselective palladium-catalyzed intermolecular C(sp3)-C(sp3) coupling reaction. This method allows for the convenient synthesis of chiral benzene-fused cyclic compounds in a highly regio-, chemo-, and enantioselective manner, which is significant in synthetic and medicinal chemistry (Cao et al., 2021).
Catellani Reactions and Polysubstituted Aromatic Hydrocarbons : The cyclobutanol ring-opening procedure can be applied in Catellani termination reactions. This process features mild conditions and broad substrate scope, suitable for constructing various types of polysubstituted aromatic hydrocarbons (Wang et al., 2021).
Role in Nucleic Acid Research : 3-(Benzyloxy)cyclobutane-1,1-dimethanol, a derivative of 3-(Benzyloxy)cyclobutanol, has been used to synthesize carba-nucleosides to study their annealing behavior towards ribo- and deoxyribo-nucleic acids (Henlin et al., 1992).
Fluoromethyl Derivatives Synthesis : In a study dedicated to exploring nucleosides, the synthesis of fluoromethyl derivatives of carbocyclic Oxetanocin A involved the use of 3-O-benzoate derived from 3-(Benzyloxy)cyclobutanol (Sato et al., 1996).
Photodimerization Studies : The photodimerization of certain compounds in the presence of 3-(Benzyloxy)cyclobutanol derivatives has been explored, revealing the influence of molecular arrangements on the formation of specific dimeric structures (Uemura et al., 2018).
Histamine Receptor Research : A study on histamine H3 receptor ligands introduced a 3-cyclobutoxy motif as a novel constraint, which included synthetic methodology towards compounds with this functionality. This approach led to a significant increase in H3R affinity (Wijtmans et al., 2010).
Ring Expansion and Functionalized Dioxanes : Cyclobutanols, including 3-(Benzyloxy)cyclobutanol derivatives, can undergo oxidative ring expansion to produce functionalized 1,2-dioxanes, useful in various chemical applications (López et al., 2020).
Future Directions
properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDRBWWICYJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)cyclobutanol | |
CAS RN |
100058-61-5, 233276-35-2 | |
Record name | 3-(Benzyloxy)cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1s,3s)-3-(benzyloxy)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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